molecular formula C12H12ClNO B13199548 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole

4-Benzyl-2-(1-chloroethyl)-1,3-oxazole

Cat. No.: B13199548
M. Wt: 221.68 g/mol
InChI Key: SHESEKKLEMUJBJ-UHFFFAOYSA-N
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Description

4-Benzyl-2-(1-chloroethyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted at position 4 with a benzyl group (C₆H₅CH₂-) and at position 2 with a 1-chloroethyl moiety (-CH₂CH₂Cl). The oxazole core, characterized by a nitrogen and oxygen atom at positions 1 and 3, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal and agrochemical research.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-benzyl-2-(1-chloroethyl)-1,3-oxazole

InChI

InChI=1S/C12H12ClNO/c1-9(13)12-14-11(8-15-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

SHESEKKLEMUJBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CO1)CC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

4-Benzyl-2-(1-chloroethyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

    Addition Reactions: The double bonds in the oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.

Scientific Research Applications

4-Benzyl-2-(1-chloroethyl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The benzyl and 1-chloroethyl groups can enhance its binding affinity to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,3-Oxazole Derivatives with Aromatic Substituents
  • 4-Hydroxyphenyl-substituted oxazoles (e.g., compounds 15–20 from ): These derivatives exhibit antimicrobial activity against MRSA, E. coli, and A. niger. Compound 17–19 showed potent activity at 25–50 µg/mL, attributed to the 4-hydroxyphenyl group’s hydrogen-bonding capacity .
  • 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-1,3-oxazole (7c) : This derivative demonstrated cytotoxicity, with UV-Vis peaks at 203.5, 246.7, and 322.5 nm, linked to extended conjugation from sulfonyl and aryl groups .

Key Structural Differences :

  • The chloroethyl group in the target compound contrasts with hydroxyphenyl or sulfonylphenyl substituents in analogs. Chloroethyl may act as an alkylating agent, whereas hydroxyphenyl enhances polarity and H-bond donor activity .
Heterocyclic Congeners
  • 1,3-Thiazoles and Oxadiazoles : highlights that 1,3-thiazoles and oxadiazoles (e.g., 1,2,4-oxadiazole) share H-bond acceptor properties due to electronegative atoms. However, oxazoles generally exhibit higher lipophilicity than thiazoles, impacting bioavailability .
Antimicrobial Activity
Compound Substituents MIC (µg/mL) Target Organisms Reference
4-Benzyl target compound 2-(1-chloroethyl), 4-benzyl Data pending Inferred broad-spectrum
Oxazole 17–19 4-hydroxyphenyl 25–50 MRSA, E. coli, A. niger
Pyridyl-pyrazoline 1a 4-chlorophenyl, oxazole 6.25–12.5 Bacterial/fungal strains

Insights :

  • The absence of polar groups (e.g., hydroxyl) in the target compound may reduce antimicrobial efficacy compared to 4-hydroxyphenyl oxazoles but improve CNS penetration due to higher log P .
Cytotoxicity and Alkylation Potential
  • Nitrosoureas : Chloroethyl nitrosoureas alkylate DNA and proteins, with cyclohexylcarbamoylation enhancing protein binding .
  • Target Compound : The chloroethyl group may confer alkylation-driven cytotoxicity, akin to nitrosoureas, but this requires experimental validation .

Physicochemical Properties

Property 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole 2-Benzyl-4-(chloromethyl)-1,3-oxazole 4-Hydroxyphenyl Oxazole
Molecular Formula C₁₂H₁₂ClNO C₁₁H₁₀ClNO C₉H₇NO₂
log P (Predicted) ~3.5 (High) 2.8 1.2
Key Functional Groups Chloroethyl, benzyl Chloromethyl, benzyl Hydroxyphenyl
UV-Vis λmax (nm) Not reported 200–300 (Conjugation-dependent)

Analysis :

Biological Activity

4-Benzyl-2-(1-chloroethyl)-1,3-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN1O1\text{C}_{12}\text{H}_{12}\text{ClN}_1\text{O}_1

Antibacterial Activity

Research indicates that oxazole derivatives exhibit significant antibacterial properties. The activity of this compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa16

These results demonstrate that the compound exhibits moderate antibacterial activity comparable to standard antibiotics.

Antifungal Activity

The antifungal potential of this compound has also been studied. In vitro assays show promising results against common fungal pathogens.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC) µg/mlReference
Candida albicans10
Aspergillus niger12

The findings suggest that this compound could serve as a potential antifungal agent.

Anticancer Activity

The anticancer effects of oxazole derivatives have garnered attention in recent studies. The compound's efficacy was tested against several cancer cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5
HCT116 (Colon Cancer)6.0

The compound showed significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The biological activities of oxazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit critical enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways.

Case Studies

A study conducted by Swellmeen et al. explored the structure-activity relationship (SAR) of oxazole derivatives, emphasizing the importance of substituents on the benzyl ring in enhancing biological activity. The study highlighted how modifications could lead to improved potency against bacterial and cancer cells .

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